molecular formula C11H17N B190039 N-(1-phenylethyl)propan-2-amine CAS No. 19302-16-0

N-(1-phenylethyl)propan-2-amine

Cat. No. B190039
CAS RN: 19302-16-0
M. Wt: 163.26 g/mol
InChI Key: QFUIZDLZUZDWJH-UHFFFAOYSA-N
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Description

“N-(1-phenylethyl)propan-2-amine” belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . It acts as a stimulant and was first developed in the 1970s, mainly for research into the metabolism of, and as a comparison tool to, other amphetamines .


Synthesis Analysis

The synthesis of “N-(1-phenylethyl)propan-2-amine” has been reported in the literature . The synthesis was accomplished by using 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl aminopyridine (DMAP), and the reaction mixture was stirred for 20 min at room temperature .


Molecular Structure Analysis

The molecular formula of “N-(1-phenylethyl)propan-2-amine” is C11H17N . It has an average mass of 163.259 Da and a monoisotopic mass of 163.136093 Da .

Scientific Research Applications

Specific Scientific Field

Neuroscience and Pharmacology

Summary of the Application

“N-(1-phenylethyl)propan-2-amine” derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Methods of Application or Experimental Procedures

These compounds act as monoamine oxidase inhibitors. Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .

Results or Outcomes

Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes, and the cardiovascular complications associated with it . Pargyline also inhibits lysine-specific-demethylase-1 (LSD-1). When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .

Application in Synthesis of Pharmaceutically Relevant Compounds

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Methods of Application or Experimental Procedures

The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines has been reported .

Results or Outcomes

After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Application in Treatment of Type 1 Diabetes

Specific Scientific Field

Endocrinology

Summary of the Application

“N-(1-phenylethyl)propan-2-amine” derivatives such as pargyline are used for treating type 1 diabetes .

Methods of Application or Experimental Procedures

Pargyline acts as a monoamine oxidase inhibitor. Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .

Results or Outcomes

Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes, and the cardiovascular complications associated with it .

Application in Cancer Treatment

Specific Scientific Field

Oncology

Summary of the Application

“N-(1-phenylethyl)propan-2-amine” derivatives such as pargyline have been found to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .

Methods of Application or Experimental Procedures

Pargyline also inhibits lysine-specific-demethylase-1 (LSD-1). When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .

Results or Outcomes

Pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .

Application in Synthesis of Propargylamines

Specific Scientific Field

Organic Chemistry

Summary of the Application

“N-(1-phenylethyl)propan-2-amine” derivatives such as pargyline are used in the synthesis of propargylamines . Propargylamines are a class of compounds with many pharmaceutical and biological properties .

Methods of Application or Experimental Procedures

The synthesis of propargylamines involves various synthetic approaches including A3 and KA2 coupling reactions .

Results or Outcomes

The solvent-free synthetic approaches towards propargylamines have been developed and are being used for the synthesis of enantiopure amines .

Application in Treatment of Parkinson’s Disease

Specific Scientific Field

Neurology

Summary of the Application

“N-(1-phenylethyl)propan-2-amine” derivatives such as rasagiline and selegiline are used for the treatment of Parkinson’s disease .

Methods of Application or Experimental Procedures

Rasagiline and selegiline are monoamine oxidase B (MAO-B) inhibitors. They prevent apoptosis by reducing oxidative stress and thus stabilizing mitochondrial membranes .

Results or Outcomes

Rasagiline and selegiline have demonstrated neuro-restorative activities and have been found to be clinically effective as monotherapy or as an adjunct to levodopa for treating Parkinson’s disease .

properties

IUPAC Name

N-(1-phenylethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUIZDLZUZDWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396683
Record name N-(1-phenylethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)propan-2-amine

CAS RN

87861-38-9, 19302-16-0
Record name N-(1-phenylethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenylethyl)(propan-2-yl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JD Power, P Kavanagh, G McLaughlin… - Drug Testing and …, 2017 - Wiley Online Library
1‐Phenyl‐2‐propanone (P2P) is an internationally monitored precursor that has become increasingly difficult for illicit amphetamine producers to source, which means that alternative …
DA Spivak, R Simon, J Campbell - Analytica chimica acta, 2004 - Elsevier
The existence of shape selectivity in non-covalent molecularly imprinted polymers (MIPs) has been proven using molecular probes. Twelve secondary amines with different sized side …
Number of citations: 83 www.sciencedirect.com
C Pieri, J Michel Brunel - Letters in Drug Design & Discovery, 2015 - ingentaconnect.com
An efficient method for the synthesis of various primary and secondary amines through a zirconium(IV) isopropoxide–mediated reductive amination reaction of aldehydes and ketones is …
Number of citations: 2 www.ingentaconnect.com
J Campbell - 2005 - search.proquest.com
The existence of shape selectivity in non-covalent molecularly imprinted polymers has been proven using molecular probes. A series of amines varying with different structural motifs …
Number of citations: 4 search.proquest.com
MM Kamal, Z Liu, S Zhai, D Vidović - Molecules, 2021 - mdpi.com
Although there exists a variety of different catalysts for hydroboration of organic substrates such as aldehydes, ketones, imines, nitriles etc., recent evidence suggests that tetra-…
Number of citations: 7 www.mdpi.com
R Simon - 2005 - search.proquest.com
Molecular recognition in molecularly imprinting polymers (MIPs) is governed by two mechanisms: pre-organization of functional groups and shape specificity of the binding site. While …
Number of citations: 5 search.proquest.com
SM Silverman - 2010 - search.proquest.com
The development of new methods for chemical synthesis is motivated by the desire to add efficient chemo-, regio-, diastereo-, and enantioselective reactions to the repository of …
Number of citations: 1 search.proquest.com
LFR Gomes, AF Trindade, NR Candeias, LF Veiros… - …, 2009 - thieme-connect.com
The axial coordination of N-heterocyclic carbene ligands onto dirhodium (II) complexes was examined, together with its role in the intramolecular CH insertion reactions of α-…
Number of citations: 21 www.thieme-connect.com
G Stavrakov, I Philipova, B Ivanova, V Dimitrov - Tetrahedron: Asymmetry, 2010 - Elsevier
Planar chirality has been introduced into chiral ferrocenecarboxamides via an amide-directed ortho-lithiation with diastereoselectivity of up to 99%. The use of an easily accessible, …
Number of citations: 18 www.sciencedirect.com

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